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Compound of Interest

Compound Name: N-Cyclohexyl-1,3-propanediamine

Cat. No.: B145808 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-Cyclohexyl-
1,3-propanediamine (CAS No: 3312-60-5), a diamine compound with applications in various

chemical syntheses. This document presents available mass spectrometry data, predicted

Nuclear Magnetic Resonance (NMR) data, and expected Infrared (IR) spectroscopy

characteristics. Detailed, generalized experimental protocols for obtaining such spectra are

also provided to aid in laboratory analysis.

Chemical Structure and Properties
N-Cyclohexyl-1,3-propanediamine is a primary and secondary amine with the molecular

formula C₉H₂₀N₂ and a molecular weight of 156.27 g/mol .[1][2] Its structure consists of a

cyclohexyl group and a propanediamine chain.

Molecular Structure:

Caption: Chemical structure of N-Cyclohexyl-1,3-propanediamine.

Spectral Data Summary
The following tables summarize the available and predicted spectral data for N-Cyclohexyl-
1,3-propanediamine.
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Mass Spectrometry (Electron Ionization)
Data sourced from the NIST WebBook.[2]

Mass-to-Charge Ratio (m/z) Relative Intensity (%)

41 45

43 50

44 100

55 40

56 95

69 30

83 25

84 35

98 20

100 80

113 15

127 10

141 5

156 (M⁺) 10

¹H NMR (Predicted)
Predicted data; experimental values may vary.
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Chemical Shift
(ppm)

Multiplicity Number of Protons Assignment

~2.7 Triplet 2 -CH₂-NH₂

~2.5 Triplet 2 -NH-CH₂-

~2.3 Multiplet 1 Cyclohexyl CH-N

~1.8-1.5 Multiplet 7
Cyclohexyl CH₂ and

Propyl -CH₂-

~1.3-1.0 Multiplet 6
Cyclohexyl CH₂ and

NH/NH₂

¹³C NMR (Predicted)
Predicted data; experimental values may vary.

Chemical Shift (ppm) Assignment

~57 Cyclohexyl CH-N

~50 -NH-CH₂-

~42 -CH₂-NH₂

~34 Cyclohexyl CH₂

~32 Propyl -CH₂-

~26 Cyclohexyl CH₂

~25 Cyclohexyl CH₂

Infrared (IR) Spectroscopy (Expected Absorptions)
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Wavenumber (cm⁻¹) Intensity Assignment

3350-3250 Medium, broad
N-H stretching (primary and

secondary amine)

2920-2850 Strong C-H stretching (aliphatic)

1650-1580 Medium N-H bending (primary amine)

1470-1440 Medium C-H bending (CH₂)

1250-1020 Medium C-N stretching

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution is prepared by dissolving approximately 10-20 mg of N-
Cyclohexyl-1,3-propanediamine in a suitable deuterated solvent, such as chloroform-d

(CDCl₃) or deuterium oxide (D₂O). A small amount of a reference standard, like

tetramethylsilane (TMS), may be added. The solution is then transferred to a 5 mm NMR

tube.

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is

typically a 400 or 500 MHz spectrometer. For ¹³C NMR, a higher concentration of the sample

may be needed, and the acquisition is performed on a spectrometer operating at a

corresponding frequency (e.g., 100 or 125 MHz). The magnetic field is shimmed to achieve

homogeneity.

Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to

obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced

to the solvent or TMS signal.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy
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Background Collection: A background spectrum of the clean, empty ATR crystal is recorded.

This accounts for any atmospheric or instrumental interferences.

Sample Application: A small drop of liquid N-Cyclohexyl-1,3-propanediamine is placed

directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

Data Acquisition: The infrared spectrum of the sample is then recorded. The number of

scans can be varied to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is automatically ratioed against the background

spectrum to produce the final absorbance or transmittance spectrum. The ATR crystal is then

cleaned with a suitable solvent.

Mass Spectrometry (Electron Ionization)
Sample Introduction: A small amount of the N-Cyclohexyl-1,3-propanediamine sample is

introduced into the mass spectrometer, typically via a direct insertion probe or through a gas

chromatograph (GC-MS). The sample is vaporized in the ion source.

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-

energy electrons (typically 70 eV).[3] This causes the molecules to ionize and fragment in a

reproducible manner.

Mass Analysis: The resulting positively charged ions and fragment ions are accelerated into

a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the

ions based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or other detector records the abundance of each ion at a

specific m/z value, generating the mass spectrum.

Logical Relationships and Workflows
The following diagrams illustrate the relationship between the chemical structure and its

spectral output, as well as a typical workflow for spectroscopic analysis.
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Caption: Relationship between chemical structure and spectral data.
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Caption: General experimental workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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